[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate
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Overview
Description
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is a synthetic lipopeptide compound often used in proteomics research. It is known for its role in peptide synthesis and as a building block for amphiphilic acid water-soluble lipopeptides . The compound has the molecular formula C54H103NO7S and a molecular weight of 910.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is typically synthesized through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis begins with the attachment of the cysteine residue to the resin, followed by the sequential addition of palmitoyloxy groups to form the final lipopeptide structure .
Industrial Production Methods
Industrial production of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine involves large-scale solid-phase peptide synthesis. This method is preferred due to its efficiency and ability to produce high-purity compounds . The process is automated, allowing for the rapid and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of disulfide bonds.
Reduction: The reduction process breaks disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, often used in peptide modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . Substitution reactions often require specific catalysts and solvents to facilitate the process.
Major Products
The major products formed from these reactions include modified lipopeptides with altered functional groups, which can be used in various research applications .
Scientific Research Applications
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine has a wide range of scientific research applications:
Mechanism of Action
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine exerts its effects by binding to and activating Toll-like receptor 2 (TLR2) on dendritic cells . This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the immune response . The compound’s lipopeptide structure allows it to interact with the lipid bilayer of cell membranes, facilitating its entry into cells and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys): Similar in structure but lacks the additional palmitoyl group, resulting in different biological activity.
N-palmitoyl-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine: Another lipopeptide with a similar structure but different functional groups, leading to variations in its immunological properties.
Uniqueness
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is unique due to its specific structure, which allows for strong interaction with TLR2 and enhanced immune activation . Its ability to serve as a building block for amphiphilic lipopeptides also sets it apart from other similar compounds .
Properties
Molecular Formula |
C54H103NO7S |
---|---|
Molecular Weight |
910.5 g/mol |
IUPAC Name |
[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)60-46-49(61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)47-63-48-50(55)54(59)62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h49-50H,4-48,55H2,1-3H3/t49?,50-/m0/s1 |
InChI Key |
RLQVGUHLFOZAHD-GOOVXGPGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)OC(=O)CCCCCCCCCCCCCCC)N)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)OC(=O)CCCCCCCCCCCCCCC)N)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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